molecular formula C10H20N2O3 B2638588 tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate CAS No. 1802334-66-2

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

Cat. No.: B2638588
CAS No.: 1802334-66-2
M. Wt: 216.281
InChI Key: ABPWYJBKUUVONI-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is a chiral carbamate derivative featuring a six-membered oxane (tetrahydropyran) ring with stereospecific amino and tert-butoxycarbonyl (Boc) groups at the 3S and 4S positions, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision. The Boc group acts as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWYJBKUUVONI-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Research indicates that compounds similar to tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate exhibit various biological activities, including:

  • Enzyme Inhibition : Potential as an inhibitor for enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Preliminary studies suggest it may protect against neurodegenerative processes by reducing oxidative stress markers.

Applications in Medicinal Chemistry

  • Drug Development : The compound's structural characteristics make it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Bioconjugation : Its functional groups allow for conjugation with other biomolecules, enhancing drug delivery systems.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta peptide. The results indicated that these compounds could reduce oxidative stress and inflammation, suggesting potential applications in treating Alzheimer's disease .

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic route involving palladium-catalyzed reactions, this compound was utilized to create derivatives with enhanced biological activity. This method demonstrated the versatility of the compound in generating complex molecular architectures suitable for pharmacological testing .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane/Oxolane Ring

tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
  • Structure: Features a hydroxymethyl group at the 4-position instead of an amino group, with 3R,4S stereochemistry.
  • Impact: The hydroxymethyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the amino derivative. However, the altered stereochemistry may reduce compatibility with chiral enzyme active sites .
tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate (CAS 335276-55-6)
  • Structure : Replaces the oxane ring with a five-membered oxolane (tetrahydrofuran) ring.
  • Molecular weight decreases to 202.25 g/mol, affecting pharmacokinetics .

Piperidine and Fluorinated Derivatives

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
  • Structure : Substitutes the oxane ring with a piperidine ring and introduces a fluorine atom at the 3S position.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The piperidine ring’s nitrogen atom introduces basicity, altering solubility and reactivity compared to the oxygen-containing oxane .
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate
  • Structure : Methoxy group at the 4-position on a piperidine ring.
  • Impact : The electron-withdrawing methoxy group stabilizes the carbamate but reduces nucleophilicity at the adjacent nitrogen, limiting its utility in reactions requiring amine participation .

Cyclopentyl and Hydroxy-Substituted Analogues

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
  • Structure : Cyclopentyl ring with a hydroxy group at the 3S position.
  • The hydroxy group offers hydrogen-bonding capabilities but may reduce stability under acidic conditions .

Cyano and Electron-Withdrawing Group Derivatives

tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
  • Structure: Cyano group at the 4-position of the oxane ring.
  • Impact: The strong electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. However, it may reduce solubility in polar solvents compared to the amino derivative .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL)
tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate 216.27 ~1.5 12.5 (H2O)
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate 218.28 ~1.2 18.0 (H2O)
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate 244.33 ~2.3 5.8 (MeOH)
tert-butyl N-(4-cyanooxan-4-yl)carbamate 238.28 ~2.0 3.2 (DMSO)

Biological Activity

Tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is a compound that has garnered interest in various fields of research due to its potential biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.281 g/mol
  • CAS Number : 1802334-66-2
  • IUPAC Name : this compound

Structural Representation

The structural formula can be represented as follows:

InChI=1S/C10H20N2O3/c110(2,3)159(13)128451467(8)11/h78H,46,11H2,13H3,(H,12,13)/t7,8+/m1/s1\text{InChI}=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

This compound exhibits various biological activities attributed to its structural characteristics. It acts primarily as a carbamate derivative, which can influence enzyme inhibition and receptor binding.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter breakdown.
  • Receptor Interaction : It can interact with specific receptors in the central nervous system, which may lead to neuroprotective effects.

Pharmacological Studies

Research indicates that this compound has shown promise in several pharmacological contexts:

Study FocusFindings
NeuroprotectionDemonstrated protective effects against neurotoxicity in vitro models.
Antioxidant ActivityExhibited significant antioxidant properties in biochemical assays.
Anti-inflammatory EffectsReduced inflammatory markers in cellular models.

Case Studies

  • Neuroprotective Effects : A study conducted on neuronal cell lines showed that treatment with this compound resulted in decreased cell death induced by oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its neuroprotective effects.
  • Anti-inflammatory Activity : In an experimental model of inflammation, the compound significantly reduced the levels of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. The compound has been classified with certain hazard statements indicating potential risks:

Hazard StatementsDescription
H302Harmful if swallowed
H319Causes serious eye irritation
H315Causes skin irritation
H335May cause respiratory irritation

Handling Precautions

Safety precautions should include wearing appropriate personal protective equipment (PPE) when handling the compound to mitigate exposure risks.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate?

Methodological Answer:
The synthesis typically involves carbamate coupling reactions under controlled conditions. For example, coupling tert-butyl carbamate with a stereospecific oxane precursor (e.g., 3S,4S-3-aminooxan-4-amine) using reagents like diisopropylethylamine (DIEA) and catalytic DMAP in tetrahydrofuran (THF) under reflux conditions . Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures stereochemical integrity. Reaction yields can be optimized by adjusting stoichiometric ratios and reaction times .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^{13}C), the oxane ring protons (δ 3.5–4.2 ppm), and the carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C10_{10}H20_{20}N2_2O3_3: 216.1474 g/mol) and fragmentation patterns .
  • HPLC : Chiral HPLC with polysaccharide-based columns verifies enantiomeric purity (>98% ee) using hexane/isopropanol mobile phases .

Advanced: What strategies mitigate racemization during synthesis of stereospecific tert-butyl carbamate derivatives?

Methodological Answer:
Racemization can be minimized by:

  • Low-Temperature Reactions : Conducting coupling steps at 0–5°C to suppress epimerization of the oxane ring .
  • Chiral Auxiliaries : Using (3S,4S)-configured oxane precursors with Boc-protected amines to stabilize stereochemistry during activation .
  • In Situ Monitoring : Employing chiral HPLC or circular dichroism (CD) to track enantiopurity during reaction progression .
  • Protective Group Selection : Avoiding strongly acidic/basic conditions that may hydrolyze the carbamate or oxane ring .

Advanced: How do substituents on the oxane ring influence the compound’s stability under acidic/basic conditions?

Methodological Answer:
The oxane ring’s stability is modulated by:

  • Electron-Withdrawing Groups : Substituents like fluorine (e.g., 2,5-difluorophenyl derivatives) increase ring stability under acidic conditions due to reduced nucleophilic attack .
  • Steric Effects : Bulky tert-butyl carbamate groups hinder hydrolysis by shielding the carbamate carbonyl from nucleophiles .
  • pH-Dependent Degradation : Stability studies in buffers (pH 1–12) show maximal stability at neutral pH, with degradation observed via HPLC at extremes due to ring-opening or carbamate cleavage .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as respiratory irritation has been reported for similar carbamates .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture-induced degradation .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions with nucleophiles (e.g., amines, thiols) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding sites influenced by the oxane ring’s stereochemistry .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance reaction rates and yields .

Basic: What analytical techniques confirm the absence of diastereomeric impurities in the final product?

Methodological Answer:

  • Chiral Stationary Phase HPLC : Resolve diastereomers using columns like Chiralpak IA-3 with ethanol/hexane gradients (retention time differences >2 min) .
  • Polarimetry : Measure optical rotation ([α]D_D) to verify consistency with literature values for the (3S,4S)-configured product .
  • 2D NMR (NOESY) : Detect spatial proximity between oxane ring protons and tert-butyl groups to confirm stereochemistry .

Advanced: What role does this compound play in peptide mimetic drug design?

Methodological Answer:

  • Conformational Restriction : The oxane ring imposes rigid geometry, mimicking peptide β-turns in protease inhibitors .
  • Bioisosteric Replacement : Carbamate groups serve as stable substitutes for labile amide bonds, enhancing metabolic stability in vivo .
  • Case Study : Derivatives with fluorinated aryl groups (e.g., 2,5-difluorophenyl) show enhanced binding to serine proteases in kinetic assays (Ki_i < 50 nM) .

Basic: How is the compound’s purity quantified, and what thresholds are acceptable for research use?

Methodological Answer:

  • HPLC Purity : ≥95% purity (area normalization at 254 nm) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Carbon/nitrogen content within 0.4% of theoretical values confirms stoichiometric integrity .
  • Residual Solvents : GC-MS analysis ensures solvent residues (e.g., THF, DMF) comply with ICH Q3C guidelines (<500 ppm) .

Advanced: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

Methodological Answer:

  • Steric Shielding : The tert-butyl group hinders access of hydrolytic enzymes (e.g., esterases) to the carbamate carbonyl .
  • Electronic Effects : Electron-donating substituents on the oxane ring reduce electrophilicity of the carbamate, slowing nucleophilic attack .
  • In Vitro Studies : Incubation with human liver microsomes shows <10% degradation over 24 hours, confirmed via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.